1-(4-Chlorobenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea
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Description
1-(4-Chlorobenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea is a chemical compound with potential applications in scientific research.
Scientific Research Applications
Urea Derivatives as Acetylcholinesterase Inhibitors
Research on urea derivatives, such as the study on flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, has shown significant antiacetylcholinesterase activity. This study explored the optimization of spacer length between pharmacophoric moieties and tested compounds for conformational flexibility, indicating potential applications in designing drugs targeting neurological disorders like Alzheimer's disease (J. Vidaluc et al., 1995).
Synthesis Techniques and Chemical Transformations
Another aspect of urea derivatives' research focuses on their synthesis and the exploration of chemical transformations. For example, the study on ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement highlights a single-pot, racemization-free synthesis method for hydroxamic acids and ureas from carboxylic acids, showing the versatility of urea compounds in chemical synthesis (Kishore Thalluri et al., 2014).
Biological Activity and Molecular Docking Studies
Molecular docking studies and evaluations of biological activity, as seen in the research on synthesized 4-((4,6-dimethyl-6H-1,3-thiazin-2-yl)phenylsulfonyl)urea/thiourea derivatives, provide insights into the anticonvulsant activity of these compounds. Such studies indicate the potential therapeutic applications of urea derivatives in treating convulsive disorders (A. Thakur et al., 2017).
Neuropeptide Receptor Antagonists
The exploration of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists shows how structural modifications can optimize in vitro potency for specific biological targets. This research opens pathways for developing new treatments for conditions modulated by neuropeptide receptors (C. Fotsch et al., 2001).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S2/c19-15-5-3-13(4-6-15)10-20-17(22)21-12-18(23,14-7-9-24-11-14)16-2-1-8-25-16/h1-9,11,23H,10,12H2,(H2,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMJWWBMMPAJSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)NCC2=CC=C(C=C2)Cl)(C3=CSC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea |
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